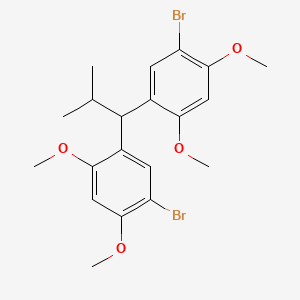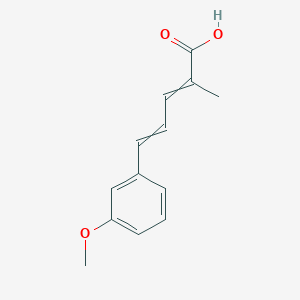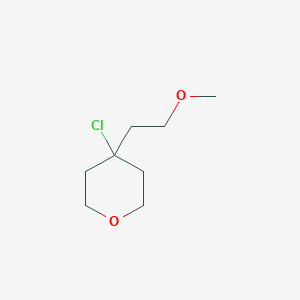
3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- is a heterocyclic organic compound that features a thiophene ring substituted with a carboxylic acid group, a methyl group, and a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes functionalization to introduce the carboxylic acid group, the methyl group, and the phenylethynyl group. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the phenylethynyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the thiophene ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Chemistry: In organic synthesis, 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- serves as a building block for the synthesis of more complex molecules. It is used in the development of novel materials with specific electronic or optical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored as a lead compound for the development of new drugs. Its unique structure allows for the design of derivatives with improved pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and other materials with specific functional properties.
作用機序
The mechanism of action of 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
3-Methyl-2-thiophenecarboxylic acid: This compound is structurally similar but lacks the phenylethynyl group.
2-Thiophenecarboxylic acid, 3-methyl-: Another similar compound with a different substitution pattern on the thiophene ring.
Methyl 2-thiophenecarboxylate: A related ester derivative of thiophenecarboxylic acid.
Uniqueness: 3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of materials with specific characteristics and for exploring new chemical reactivities.
特性
CAS番号 |
89556-17-2 |
|---|---|
分子式 |
C14H10O2S |
分子量 |
242.29 g/mol |
IUPAC名 |
5-methyl-2-(2-phenylethynyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H10O2S/c1-10-9-12(14(15)16)13(17-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3,(H,15,16) |
InChIキー |
XITASALAHKPSIP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C#CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)

![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)




![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
